molecular formula C20H31NO4 B13958898 N-(2-Ethylbutoxyethoxypropyl)bicyclo(2.2.1)heptene-2,3-dicarboximide CAS No. 63907-07-3

N-(2-Ethylbutoxyethoxypropyl)bicyclo(2.2.1)heptene-2,3-dicarboximide

Cat. No.: B13958898
CAS No.: 63907-07-3
M. Wt: 349.5 g/mol
InChI Key: IEOZCZPGWGLPOM-UHFFFAOYSA-N
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Description

This compound belongs to the bicyclic dicarboximide class, characterized by a norbornene (bicyclo[2.2.1]heptene) core fused with a dicarboximide group. The substituent N-(2-ethylbutoxyethoxypropyl) distinguishes it from other derivatives, featuring a branched ether-alcohol chain that enhances solubility in polar solvents and modulates interactions with biological targets.

Properties

CAS No.

63907-07-3

Molecular Formula

C20H31NO4

Molecular Weight

349.5 g/mol

IUPAC Name

4-[3-[2-(2-ethylbutoxy)ethoxy]propyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

InChI

InChI=1S/C20H31NO4/c1-3-14(4-2)13-25-11-10-24-9-5-8-21-19(22)17-15-6-7-16(12-15)18(17)20(21)23/h6-7,14-18H,3-5,8-13H2,1-2H3

InChI Key

IEOZCZPGWGLPOM-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)COCCOCCCN1C(=O)C2C3CC(C2C1=O)C=C3

Origin of Product

United States

Preparation Methods

Formation of the Bicyclo[2.2.1]heptene Core

The bicyclo[2.2.1]heptene skeleton is commonly synthesized via a Diels-Alder cycloaddition reaction between cyclopentadiene and suitable olefins. This reaction is well-documented as an efficient route to bicyclo[2.2.1]heptene derivatives:

  • Starting Materials: Cyclopentadiene and acyclic olefins such as 1-butene or 2-butene are reacted to form bicyclo[2.2.1]heptene derivatives.
  • Reaction Conditions: The Diels-Alder reaction typically proceeds under mild to moderate temperatures (20–150°C) and may be carried out in inert organic solvents including benzene, pentane, or cyclohexane.
  • Catalysts: The reaction can be catalyzed or facilitated by Lewis acids or proceed thermally without catalysts.
  • Isomerization: Post-cycloaddition, isomerization of the bicyclo[2.2.1]heptene derivatives can be performed to adjust double bond positions, often using acid catalysts or metal catalysts in organic solvents.
Parameter Typical Range/Type Notes
Temperature 20–150°C (Diels-Alder); up to 400°C (isomerization) Depends on catalyst acidity
Solvent Benzene, pentane, cyclohexane Aromatic solvents preferred
Pressure Atmospheric to vapor pressure No special pressure required
Catalyst Lewis acids, isomerization catalysts Acid strength influences temp.

N-Substitution with 2-Ethylbutoxyethoxypropyl Side Chain

The key step to obtain N-(2-ethylbutoxyethoxypropyl) substitution involves:

  • Nucleophilic Substitution: The primary amine containing the 2-ethylbutoxyethoxypropyl group reacts with the bicyclo[2.2.1]heptene-2,3-dicarboxylic anhydride or acid to form the N-substituted imide.
  • Synthesis of the Side Chain Amine: The 2-ethylbutoxyethoxypropyl amine can be synthesized via etherification of 2-ethylbutanol with ethylene oxide derivatives followed by amination.
  • Reaction Conditions: The substitution is typically carried out under reflux in polar aprotic solvents or neat conditions with controlled temperature to avoid side reactions.
  • Purification: The product is purified by crystallization or chromatography to isolate the pure N-substituted imide.

Summary of Preparation Steps

Step Reaction Type Starting Materials Conditions Outcome
1 Diels-Alder Cycloaddition Cyclopentadiene + 1-butene/2-butene 20–150°C, inert solvent Bicyclo[2.2.1]heptene derivative
2 Isomerization Bicyclo[2.2.1]heptene derivative Acid or metal catalyst, up to 400°C Adjusted bicyclo[2.2.1]heptene isomers
3 Imidation Bicyclo[2.2.1]heptene-2,3-dicarboxylic acid/anhydride + amine Heating with dehydrating agent Bicyclo[2.2.1]heptene-2,3-dicarboximide
4 N-Substitution Bicyclo[2.2.1]heptene-2,3-dicarboximide + 2-ethylbutoxyethoxypropyl amine Reflux, polar aprotic solvent N-(2-Ethylbutoxyethoxypropyl)bicyclo[2.2.1]heptene-2,3-dicarboximide

Detailed Research Findings and Notes

  • The bicyclo[2.2.1]heptene core formation via Diels-Alder is well-established and provides high regio- and stereoselectivity, critical for downstream functionalization.
  • Isomerization catalysts and conditions significantly affect the yield and purity of the bicyclic intermediates; aromatic solvents like benzene improve isomerization efficiency.
  • The imidation step requires careful control of temperature and stoichiometry to prevent polymerization or side reactions.
  • The N-substitution with the 2-ethylbutoxyethoxypropyl group is facilitated by the nucleophilicity of the amine and the electrophilicity of the anhydride or acid intermediate.
  • Literature emphasizes that the overall synthetic route benefits from starting materials that are inexpensive and readily available, such as cyclopentadiene and simple olefins, enhancing scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethylbutoxyethoxypropyl)bicyclo(2.2.1)heptene-2,3-dicarboximide can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions mentioned above generally require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of solvents like dichloromethane or tetrahydrofuran to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(2-Ethylbutoxyethoxypropyl)bicyclo(2.2.1)heptene-2,3-dicarboximide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(2-Ethylbutoxyethoxypropyl)bicyclo(2.2.1)heptene-2,3-dicarboximide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs and their properties are compared below:

Compound Name Substituent Core Structure Applications Key Properties
N-(2-Ethylhexyl)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboximide (MGK 264) 2-ethylhexyl bicyclo[2.2.1]heptene Pyrethroid synergist; insecticide formulations Liquid, 55:45 cis/trans isomer mix; 98% purity; CAS 113-48-4; molecular weight 275.4 g/mol
N-Octylbicycloheptane dicarboximide n-octyl bicyclo[2.2.1]heptane Synergist for pyrethrins; broad insecticidal activity Limited solubility in nonpolar solvents; higher volatility than MGK 264
N-(Octylthiopropyl)-1-isopropyl-4-methylbicyclo[2.2.2]oct-5-ene-2,3-dicarboximide octylthiopropyl bicyclo[2.2.2]octane Insecticide, fungicide, plasticizer Enhanced thermal stability; sulfur moiety improves pesticidal persistence
N-(2-Ethyl-heptyl)-bicyclo[2.2.1]-5-heptene-2,3-dicarboximide 2-ethyl-heptyl bicyclo[2.2.1]heptene Synergist for pyrethroids; used in combination with allethrin Longer alkyl chain increases lipophilicity; moderate volatility

Key Findings:

Structural Impact on Function :

  • The bicyclo[2.2.1] core (MGK 264) is optimal for synergism with pyrethroids due to steric compatibility with insect enzyme active sites. In contrast, bicyclo[2.2.2] derivatives (e.g., octylthiopropyl analog) exhibit broader applications, including plasticizers, due to increased rigidity .
  • Substituent chains influence solubility and bioactivity. For example, the 2-ethylhexyl group in MGK 264 balances lipophilicity and volatility, making it effective in aerosol formulations , while the octylthiopropyl group enhances pesticidal persistence via sulfur-mediated interactions .

Synergistic Efficacy :

  • MGK 264 enhances pyrethroid toxicity by 3–10× in houseflies (Musca domestica) by inhibiting metabolic detoxification .
  • N-Octylbicycloheptane dicarboximide shows reduced efficacy against bark beetles compared to terpene oxides like menthoform, highlighting target-specific limitations .

Cis/trans isomer ratios (e.g., 55:45 in MGK 264) are critical for bioactivity, as both isomers contribute synergistically .

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